3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine
Overview
Description
Synthesis Analysis
The synthesis of related pyrazole derivatives often involves regiospecific reactions, where the correct identification of the regioisomer formed is crucial. Techniques such as single-crystal X-ray analysis have been used for unambiguous structure determination. For instance, compounds like 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester are synthesized through regiospecific processes, highlighting the complexity and precision required in synthesizing such compounds (Kumarasinghe, Hruby, & Nichol, 2009).
Molecular Structure Analysis
Molecular structure analysis is vital for understanding the compound's characteristics. Techniques such as density functional theory (DFT) and vibrational spectroscopy are commonly used. For example, a study on a novel pyrazole derivative optimized its minimum energy level using DFT, providing insights into the molecule's stability and intramolecular interactions responsible for stabilization (Sivakumar et al., 2020).
Chemical Reactions and Properties
The chemical reactions and properties of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine derivatives often involve interactions with various substrates, leading to the formation of complexes with specific antimicrobial or anticancer activities. For instance, molecular docking studies have shown that certain derivatives can form stable complexes with proteins, indicating potential inhibitory activity against specific targets (Parveen S et al., 2016).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for the compound's application in various domains. Single-crystal X-ray diffraction studies reveal that these compounds can crystallize in different systems and exhibit unique molecular conformations. For example, the analysis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate provided valuable information about its crystal packing and structural stability (Achutha et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity with different chemicals and stability under various conditions, are essential for understanding the compound's behavior in chemical reactions and potential applications. Studies often focus on the electron distribution, charge delocalization, and intramolecular interactions within the molecule, providing insights into its reactivity and stability. For instance, the vibrational and structural observations of related compounds have been extensively studied to understand their chemical behavior and interactions at the molecular level (Jayasudha et al., 2020).
Scientific Research Applications
Synthesis of Bioactive Compounds : 3-phenyl-1H-pyrazole derivatives, including 3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine, are significant intermediates in creating small molecular targeted anticancer drugs (Liu, Xu, & Xiong, 2017).
Anticancer Activity : Some compounds synthesized from this chemical have shown antiproliferative activity against human breast cancer cell line MCF7 (Panneerselvam et al., 2022).
Antimicrobial Potential : A derivative, CPDPC, exhibits antimicrobial activity against various bacterial and fungal strains (Sivakumar et al., 2020). Moreover, some synthesized diphenyl pyrazolylmethylaniline derivatives have demonstrated considerable antifungal activity (Bawa, Ahmad, & Kumar, 2011).
Fluorescence Sensing : A derivative was found to have excellent fluorescence sensing ability for Al3+ and Zn2+ ions, with potential applications in water quality monitoring (Gao et al., 2018).
Synthesis of Secondary Amines : These derivatives are essential intermediates for producing active pharmaceutical ingredients, dyes, and fine chemicals (Bawa, Ahmad, & Kumar, 2009).
Inhibition of Kinesin Spindle Protein (KSP) : A stable complex with KSP suggests inhibitory activity against this protein, important in cancer research (ShanaParveen et al., 2016).
Synthesis of Azo and Bisazo Dyes : Research indicates potential for creating dyes with specific properties, hinting at applications in textile and biological industries (Bagdatli & Ocal, 2012).
properties
IUPAC Name |
5-(4-chlorophenyl)-2-phenylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3/c16-12-8-6-11(7-9-12)14-10-15(17)19(18-14)13-4-2-1-3-5-13/h1-10H,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGORAQNGFCUFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377774 | |
Record name | 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24836225 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine | |
CAS RN |
19652-14-3 | |
Record name | 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19652-14-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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